molecular formula C15H17N3O2S B4890924 3,4-dimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide

3,4-dimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide

Cat. No. B4890924
M. Wt: 303.4 g/mol
InChI Key: DTYUXVSZBMGYRX-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide, also known as DPBSH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPBSH is a hydrazide derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. This compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). This compound has also been shown to modulate certain signaling pathways such as the nuclear factor kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce the size of tumors and alleviate inflammation in animal models.

Advantages and Limitations for Lab Experiments

3,4-dimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has several advantages for lab experiments such as its stability, solubility, and ease of synthesis. However, this compound also has certain limitations such as its low potency and specificity for certain enzymes and signaling pathways.

Future Directions

There are several future directions for 3,4-dimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide research such as the development of more potent and specific analogs, the investigation of this compound as a potential therapeutic agent for various diseases, and the exploration of this compound as a catalyst for various organic reactions. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through a multi-step process and has been extensively studied for its potential as an anti-cancer and anti-inflammatory agent, as well as its potential as a ligand for metal ions and a catalyst for various organic reactions. While this compound has several advantages for lab experiments, it also has certain limitations, and further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

3,4-dimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has been synthesized through a multi-step process that involves the reaction of 4-pyridinecarboxaldehyde with 3,4-dimethylbenzenesulfonylhydrazide in the presence of a base. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

3,4-dimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
In material science, this compound has been studied for its potential as a ligand for metal ions due to its ability to form stable complexes with various metal ions. This compound has also been investigated for its potential as a catalyst for various organic reactions due to its ability to activate certain functional groups.

properties

IUPAC Name

3,4-dimethyl-N-[(Z)-1-pyridin-4-ylethylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-11-4-5-15(10-12(11)2)21(19,20)18-17-13(3)14-6-8-16-9-7-14/h4-10,18H,1-3H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYUXVSZBMGYRX-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N/N=C(/C)\C2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823551
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.